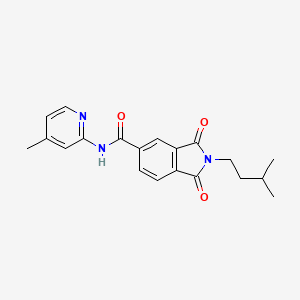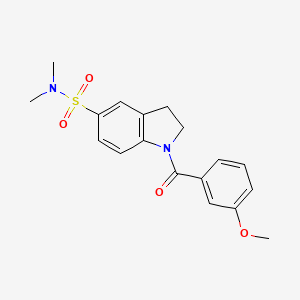
2-(3-methylbutyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(3-methylbutyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide" often involves complex reactions that require precise conditions and catalysts. For example, the synthesis of related pyridine derivatives has been achieved through methods such as palladium-catalyzed cyanation/reduction sequences, which are crucial for introducing specific functional groups into the pyridine ring (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, UV-Visible, and X-ray crystallography. These techniques provide insights into the compound's structural features, such as the arrangement of atoms and the presence of specific functional groups (Li et al., 2014).
Chemical Reactions and Properties
Compounds like "2-(3-methylbutyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide" participate in various chemical reactions that define their reactivity and potential applications. For instance, they may undergo reactions such as 1,3-dipolar cycloaddition, which is a method for constructing complex structures from simpler precursors, and is often used in the synthesis of heterocyclic compounds (Lei et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been the subject of research focusing on its synthesis and evaluation for potential medicinal applications. For instance, a study by Rajasekaran, Sivakumar, and Jayakar (1999) highlights the synthesis of N-hydroxy methyl derivative analogs and their evaluation for anti-inflammatory activity, indicating a broader interest in modifying and understanding the bioactive properties of related compounds (Rajasekaran, Sivakumar, & Jayakar, 1999). Another study focuses on the structure-activity relationship of ABT-089, a 3-pyridyl ether class nicotinic acetylcholine receptor (nAChR) ligand, showing cognitive enhancement properties, which underscores the therapeutic potential of pyridine derivatives in cognitive disorders (Lin et al., 1997).
Biological and Pharmacological Activities
Research has also delved into the biological activities of similar compounds, with studies illustrating their potential in treating diseases or understanding biological mechanisms. For example, a study investigates the tyrosinase inhibition potency of phthalimide derivatives, indicating the relevance of such compounds in developing treatments for conditions related to enzyme inhibition (Then et al., 2018). Furthermore, the synthesis and biological activity evaluations of pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been explored for their inhibitory effects on CDP reductase activity and cytotoxicity, showcasing the therapeutic potential of these compounds against cancer (Liu et al., 1996).
Therapeutic Applications and Drug Development
Several studies highlight the compound's relevance in therapeutic applications and drug development. The work on the synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone by Liu, Lin, and Sartorelli (1992) points towards the exploration of such compounds for their potential use in cancer treatment (Liu, Lin, & Sartorelli, 1992). Additionally, the synthesis and evaluation of antimicrobial agents from new 2-chloro-3-hetarylquinolines by Bondock and Gieman (2015) expand on the compound's utility in developing new antibacterial and anticancer treatments (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
2-(3-methylbutyl)-N-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)7-9-23-19(25)15-5-4-14(11-16(15)20(23)26)18(24)22-17-10-13(3)6-8-21-17/h4-6,8,10-12H,7,9H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQMIZLPJSGFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutyl)-N-(4-methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)


![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)